This compound is classified as a fluorinated quinoline, which is a subclass of heterocyclic compounds known for their diverse biological activities. Fluorinated quinolines are often studied for their potential as pharmaceutical agents due to their enhanced lipophilicity and biological activity compared to their non-fluorinated counterparts .
The synthesis of 2-Chloro-7-fluoro-6-methoxyquinoline typically involves several key steps, utilizing cyclization reactions and nucleophilic substitutions. Common methods include:
The molecular structure of 2-Chloro-7-fluoro-6-methoxyquinoline features a fused bicyclic ring system typical of quinolines. The InChI code for this compound is:
This indicates a complex arrangement of atoms with specific stereochemistry that influences its chemical behavior and interactions with biological targets.
2-Chloro-7-fluoro-6-methoxyquinoline can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action for 2-Chloro-7-fluoro-6-methoxyquinoline largely depends on its biological target. Fluorinated quinolines generally exhibit antibacterial properties by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and repair.
2-Chloro-7-fluoro-6-methoxyquinoline has several significant applications:
Fluorinated quinolines represent a cornerstone in antibacterial drug development, with their evolution marked by strategic molecular modifications to combat resistant pathogens. The incorporation of fluorine atoms into the quinoline scaffold enhances bioavailability, membrane permeability, and target affinity—critical properties for overcoming antimicrobial resistance (AMR). As reported by the World Health Organization, AMR causes over 10 million annual deaths globally by 2050, underscoring the urgency for novel agents [5] [9].
Table 1: Generations of Fluorinated Quinolines and Their Spectrum Evolution
Generation | Representative Agents | Key Structural Features | Target Pathogens |
---|---|---|---|
First | Nalidixic Acid | Unsubstituted quinoline core | Gram-negative bacteria |
Second | Ciprofloxacin | C6-F, C7-piperazine | Extended Gram-negative coverage |
Third | Levofloxacin | C8-methoxy, chiral side chain | Gram-positive & atypical pathogens |
Fourth | 2-Chloro-7-fluoro-6-methoxyquinoline | C2-Cl, C6-OMe, C7-F | ESKAPE pathogens & MDR strains |
Fourth-generation derivatives like 2-Chloro-7-fluoro-6-methoxyquinoline (Molecular Formula: C₁₀H₇ClFNO; MW: 211.62 g/mol) exhibit enhanced activity against ESKAPE pathogens—Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp [9]. The C7-fluorine atom enables deeper penetration into bacterial biofilms, while the C6-methoxy group reduces efflux pump susceptibility, a common resistance mechanism [5] [9]. Hybrid molecules incorporating this scaffold, such as quinoline-aryl amides, demonstrate submicromolar activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) by dual-targeting DNA gyrase and topoisomerase IV [5].
The strategic placement of substituents on the quinoline nucleus dictates biochemical interactions and therapeutic efficacy. 2-Chloro-7-fluoro-6-methoxyquinoline exemplifies this precision, with each moiety contributing to its pharmacophore profile:
Table 2: Substituent Effects on Quinoline Bioactivity
Position | Substituent | Electronic Effect | Biological Impact | Molecular Interactions |
---|---|---|---|---|
C2 | Chlorine | σ-acceptor | Enhanced DNA binding | Covalent bonds with Ser79 (DNA gyrase) |
C6 | Methoxy | π-donor | Reduced efflux pump recognition | H-bonding with Asn170 (Topo IV) |
C7 | Fluorine | σ-acceptor/π-donor | Increased membrane permeability | Halogen bonding with Arg364 (Topo I) |
Molecular modeling reveals that the 90° dihedral angle between the methoxy group and quinoline plane optimizes steric compatibility with the hydrophobic pocket of topoisomerase enzymes [6]. Additionally, the compound’s canonical SMILES (COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F) and InChIKey (KXIUJIPISYINBN-UHFFFAOYSA-N) facilitate virtual screening for hybrid molecule design [4]. Synthetic routes exploit these reactive sites: Nucleophilic displacement of C2-Cl with amines yields hydrazide hybrids, while electrophilic aromatic substitution at C5/C8 allows further functionalization [5] [8]. The scaffold’s versatility is evident in its applications beyond antibacterials, including topoisomerase I (Top1) inhibition for oncology and TDP1/2 modulation for DNA repair suppression [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7